2-Methyl-5-nitroquinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitroquinolin-4(3H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 2-position and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitroquinolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nitration of 2-methylquinolin-4(3H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used may vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitroquinolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: 2-Methyl-5-aminoquinolin-4(3H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitroquinolin-4(3H)-one.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development due to its structural similarity to biologically active quinoline compounds.
Industry: Possible applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitroquinolin-4(3H)-one would depend on its specific interactions with biological targets. Quinoline derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-4(3H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitroquinolin-4(3H)-one: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
2-Methyl-5-aminoquinolin-4(3H)-one: The amino group may confer different chemical properties and biological activities compared to the nitro group.
Uniqueness
2-Methyl-5-nitroquinolin-4(3H)-one is unique due to the presence of both a methyl group and a nitro group on the quinoline core. This combination of functional groups can influence its chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-methyl-5-nitro-3H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-9(13)10-7(11-6)3-2-4-8(10)12(14)15/h2-4H,5H2,1H3 |
InChI Key |
PGPSYHIDDVXZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.